

4-Nitrocinnamonitrile spectroscopic data (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrocinnamonitrile

Cat. No.: B019025

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **4-Nitrocinnamonitrile**

Abstract

This technical guide provides a comprehensive spectroscopic analysis of **4-nitrocinnamonitrile**, a key organic intermediate. Leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a detailed elucidation of its molecular structure. This document is intended for researchers, chemists, and quality control professionals who require a robust, field-proven methodology for the characterization of conjugated nitro-aromatic compounds. The causality behind experimental choices, detailed protocols, and in-depth data interpretation are provided to ensure scientific integrity and reproducibility.

Introduction: The Molecular Profile of **4-Nitrocinnamonitrile**

4-Nitrocinnamonitrile, systematically named (2E)-3-(4-nitrophenyl)prop-2-enenitrile, is a bifunctional organic molecule featuring a conjugated system that includes a para-substituted nitrobenzene ring, a trans-alkene linkage, and a nitrile group.^[1] Its chemical structure ($C_9H_6N_2O_2$) makes it a valuable precursor in the synthesis of pharmaceuticals, dyes, and materials with specific optical properties.

The unambiguous confirmation of its structure and purity is paramount for its application in any synthetic workflow. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture. This guide will detail the characteristic spectral fingerprints of **4-nitrocinnamonitrile**, establishing a benchmark for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For **4-nitrocinnamonitrile**, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Probing Proton Environments

Expertise & Causality: The choice of a high-field NMR spectrometer (e.g., 400 or 500 MHz) is crucial for resolving the coupling patterns of the aromatic and vinylic protons, which would otherwise overlap at lower field strengths. Deuterated chloroform (CDCl₃) is a common and effective solvent due to its ability to dissolve the compound and its single, well-defined residual solvent peak ($\delta \approx 7.26$ ppm) that does not interfere with the signals of interest.[\[2\]](#)

Experimental Protocol: ¹H NMR

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **4-nitrocinnamonitrile** and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.
- **Homogenization:** Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
- **Data Acquisition:** Acquire the ¹H NMR spectrum using standard parameters, including a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a high signal-to-noise ratio.

- Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Presentation: ^1H NMR

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H- α	5.95 - 6.10	Doublet (d)	~16.5	1H	Vinylic proton α to CN
H- β	7.45 - 7.55	Doublet (d)	~16.5	1H	Vinylic proton β to CN
H-Ar (ortho to vinyl)	7.65 - 7.75	Doublet (d)	~8.8	2H	Aromatic Protons
H-Ar (ortho to NO_2)	8.25 - 8.35	Doublet (d)	~8.8	2H	Aromatic Protons

Data Interpretation: The ^1H NMR spectrum provides three key pieces of structural information:

- Vinylic Protons (H- α , H- β): Two distinct doublets are observed in the vinylic region. The large coupling constant of approximately 16.5 Hz is definitive proof of a trans (E) configuration across the double bond. A cis configuration would exhibit a much smaller coupling constant (typically 10-12 Hz). The downfield shift of H- β relative to H- α is due to its proximity to the deshielding aromatic ring.
- Aromatic Protons: The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets at high field. The protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and appear furthest downfield (δ ~8.30 ppm). The protons ortho to the vinyl group appear upfield relative to them (δ ~7.70 ppm).
- Integration: The 2:2:1:1 integration ratio of the aromatic and vinylic protons is consistent with the molecular formula and confirms the presence of six protons in these respective

environments.

Workflow Visualization: ^1H NMR Analysis

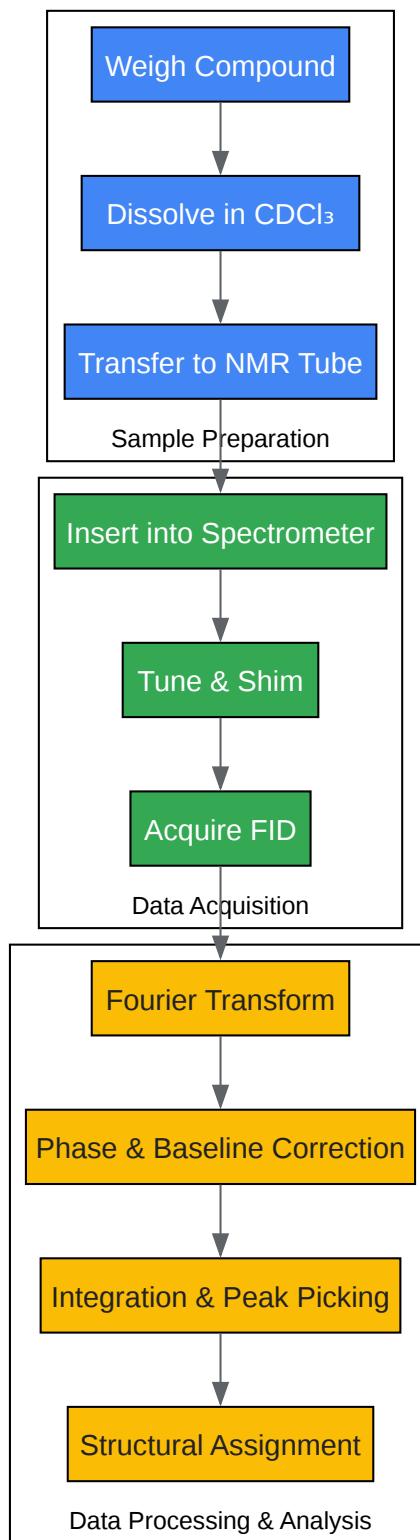


Figure 1: ^1H NMR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Figure 1: Workflow for ^1H NMR analysis.

^{13}C NMR Spectroscopy: Characterizing the Carbon Framework

Expertise & Causality: ^{13}C NMR spectroscopy, typically performed with proton decoupling, reveals the number of chemically distinct carbon environments. The chemical shifts are highly sensitive to the electronic environment, making this technique ideal for identifying carbons influenced by electronegative atoms and conjugation, such as those in the nitro- and nitrile-bearing groups.

Experimental Protocol: ^{13}C NMR The protocol is analogous to ^1H NMR, with the primary difference being the acquisition parameters.

- **Sample Preparation:** Use a more concentrated sample (20-50 mg in ~ 0.7 mL of CDCl_3) to compensate for the low natural abundance of the ^{13}C isotope.
- **Data Acquisition:** Acquire a proton-decoupled spectrum. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are required to obtain a good signal-to-noise ratio.

Data Presentation: ^{13}C NMR

Chemical Shift (δ , ppm)	Assignment	Rationale
~150.5	C- β (Vinyllic)	Attached to the aromatic ring, deshielded.
~148.5	C-NO ₂ (Aromatic)	Quaternary carbon attached to the strongly electron-withdrawing NO ₂ group.
~140.0	C-ipso (Aromatic)	Quaternary carbon attached to the vinyl group.
~129.0	C-H (Aromatic)	Aromatic carbons ortho to the vinyl group.
~124.5	C-H (Aromatic)	Aromatic carbons ortho to the NO ₂ group.
~117.5	C≡N (Nitrile)	Characteristic chemical shift for a conjugated nitrile. [3]
~108.0	C- α (Vinyllic)	Influenced by the electron-withdrawing nitrile group.

Data Interpretation: The ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule (note the molecular symmetry).

- Nitrile Carbon (C≡N):** The signal around δ 117.5 ppm is characteristic of a nitrile carbon. Conjugation typically shifts this peak slightly upfield compared to saturated nitriles.[\[3\]](#)
- Aromatic Carbons:** Four signals are seen for the six aromatic carbons. The two quaternary carbons (C-NO₂ and C-ipso) are readily identified. The carbon bearing the nitro group (C-NO₂) is significantly deshielded. The two sets of protonated aromatic carbons are distinguished by the electronic effects of their substituents.
- Vinylic Carbons:** The two vinylic carbons are clearly resolved, with C- β (adjacent to the ring) appearing further downfield than C- α (adjacent to the nitrile group).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the method of choice for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. IR spectroscopy excels at identifying specific functional groups by probing their characteristic vibrational frequencies. For **4-nitrocinnamonitrile**, the nitrile, nitro, and trans-alkene groups have highly diagnostic absorption bands.

Experimental Protocol: ATR-FTIR

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is a self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO_2 , H_2O) and instrumental interferences.
- **Sample Application:** Place a small amount (a few milligrams) of the solid **4-nitrocinnamonitrile** powder onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.

Data Presentation: IR Spectroscopy

Frequency (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~2225	Strong, Sharp	C≡N Stretch	Conjugated Nitrile
~1640	Medium	C=C Stretch	Alkene
~1595	Medium	C=C Stretch	Aromatic Ring
~1515	Very Strong	Asymmetric N-O Stretch	Aromatic Nitro
~1345	Very Strong	Symmetric N-O Stretch	Aromatic Nitro
~970	Strong	=C-H Out-of-plane bend	trans-Alkene

Data Interpretation:

- Nitrile Group (C≡N): A very strong and sharp absorption band around 2225 cm⁻¹ is the unmistakable signature of the nitrile group. Its position is slightly lower than that of saturated nitriles (2240-2260 cm⁻¹) due to conjugation with the π-system, which weakens the C≡N bond.[4][5]
- Nitro Group (NO₂): Two very strong bands are characteristic of the aromatic nitro group. The asymmetric stretch appears around 1515 cm⁻¹, and the symmetric stretch appears around 1345 cm⁻¹.[6] The high intensity of these bands is due to the large change in dipole moment during the vibration.
- trans-Alkene: A strong band around 970 cm⁻¹ is diagnostic for the out-of-plane C-H bending vibration of a trans-disubstituted alkene, corroborating the conclusion from ¹H NMR.[7]
- Other Vibrations: Aromatic and vinylic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations for the alkene and aromatic ring appear in the 1640-1595 cm⁻¹ region.

Workflow Visualization: IR Spectroscopy Analysis

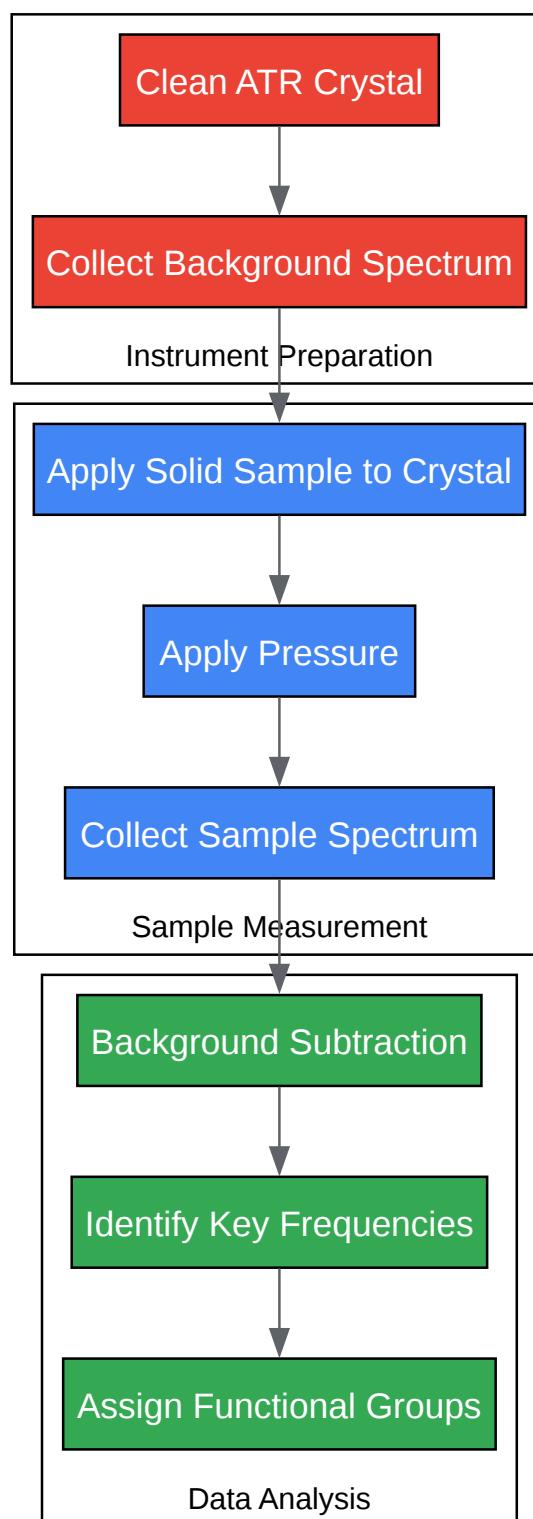


Figure 2: ATR-FTIR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Figure 2: Workflow for ATR-FTIR analysis.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. It is particularly useful for highly conjugated systems like **4-nitrocinnamonitrile**. The extended π -system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λ_{max}) to longer wavelengths. A spectroscopic grade solvent like methanol or ethanol is chosen for its transparency in the UV range of interest (>210 nm).

Experimental Protocol: UV-Vis Spectroscopy

- **Stock Solution:** Prepare a stock solution of known concentration (e.g., 1 mg in 100 mL of spectroscopic grade ethanol) to ensure accuracy.
- **Dilution:** Prepare a dilute solution from the stock to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
- **Blanking:** Fill a quartz cuvette with the pure solvent (ethanol) and use it to zero the spectrophotometer. This self-validating step corrects for any absorbance from the solvent or cuvette.
- **Sample Measurement:** Replace the blank cuvette with a cuvette containing the diluted sample solution.
- **Data Acquisition:** Scan the sample across a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum and identify the λ_{max} .

Data Presentation: UV-Vis Spectroscopy

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)	Transition
Ethanol	~315 - 325	> 15,000 (High)	$\pi \rightarrow \pi^*$

Data Interpretation: **4-Nitrocinnamonitrile** exhibits a strong, broad absorption band with a maximum (λ_{max}) in the range of 315-325 nm. This absorption is attributed to a $\pi \rightarrow \pi^*$ electronic transition within the highly conjugated system spanning the entire molecule. The presence of both the electron-withdrawing nitro group and the nitrile group, in conjugation with the aromatic ring and alkene, creates an efficient chromophore that absorbs strongly in the UV-A region.^[8] The high molar absorptivity (ϵ) is characteristic of such extended conjugated systems.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and UV-Vis spectroscopy provides a cohesive and unambiguous structural confirmation of **4-nitrocinnamonitrile**.

- ^1H and ^{13}C NMR precisely map the carbon-hydrogen framework, confirm the trans stereochemistry of the alkene, and reveal the electronic influence of the substituents.
- IR spectroscopy provides definitive evidence for the presence of the three key functional groups: the conjugated nitrile (2225 cm^{-1}), the aromatic nitro group ($1515, 1345 \text{ cm}^{-1}$), and the trans-alkene (970 cm^{-1}).
- UV-Vis spectroscopy confirms the presence of an extended conjugated π -electron system, responsible for the molecule's strong absorption of ultraviolet light ($\sim 320 \text{ nm}$).

Together, these techniques offer a robust analytical protocol for the unequivocal identification and quality assessment of **4-nitrocinnamonitrile**, ensuring its suitability for downstream applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cinnamonitrile, p-nitro- | C₉H₆N₂O₂ | CID 6176061 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]
- 3. compoundchem.com [compoundchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. scribd.com [scribd.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [4-Nitrocinnamonitrile spectroscopic data (NMR, IR, UV-Vis)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019025#4-nitrocinnamonitrile-spectroscopic-data-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com